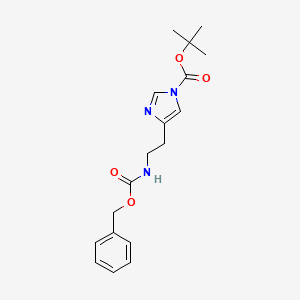

(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

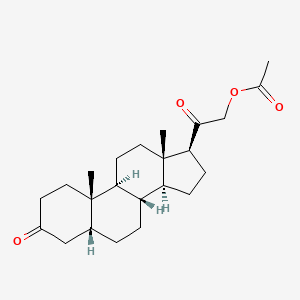

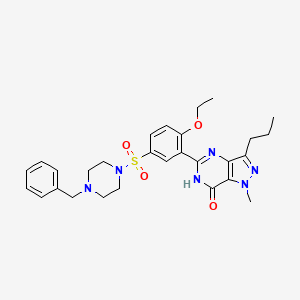

“(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid” is a chemical compound with diverse applications in scientific research . Its unique structure and properties make it suitable for drug development, peptide synthesis, and enzymatic studies.

Synthesis Analysis

The synthesis of “(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid” and similar compounds has been the subject of various studies. For instance, a method based on the reaction of readily available HCl salts of amino acid methyl esters with tetrabutylphosphonium amino acid ionic liquids has been reported . Another study discussed the asymmetric synthesis of N-tert-butoxycarbonyl α-amino acids .Molecular Structure Analysis

The molecular structure of “(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid” is characterized by its unique arrangement of atoms and functional groups. It is this structure that gives the compound its specific properties and reactivity.Chemical Reactions Analysis

The compound “(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid” can participate in various chemical reactions due to its multiple reactive groups. For example, it has been used as a starting material in dipeptide synthesis with commonly used coupling reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid” are influenced by its molecular structure. These properties determine its behavior in different environments and its reactivity with other substances.科学的研究の応用

Synthesis of Tertiary Butyl Esters

The tert-butoxycarbonyl group is widely used in synthetic organic chemistry for the introduction of protective groups. A method has been developed using flow microreactor systems for the direct introduction of this group into a variety of organic compounds. This process is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Transformations

The tert-butyl group’s unique reactivity pattern is utilized in various chemical transformations. Its crowded structure elicits specific reactivity that is beneficial in synthetic pathways, including biosynthetic and biodegradation processes .

Enantioselective Syntheses

The compound is used in the enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates. These syntheses are crucial for producing biologically significant amino acids, such as (2S,3R)-3-methylglutamate, which is protected for Fmoc SPPS and plays a role in the synthesis of antibiotics and as an inhibitor of excitatory amino acid transporters .

Biocatalytic Processes

The tert-butyl group’s presence in a compound can influence its application in biocatalytic processes. The group’s reactivity can be harnessed to facilitate enzymatic reactions that are important in the production of various biochemicals .

作用機序

The mechanism of action of “(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid” in chemical reactions is determined by its molecular structure and the nature of its functional groups. For instance, in dipeptide synthesis, a distinctive coupling reagent was found to enhance amide formation in the compound without the addition of base .

Safety and Hazards

将来の方向性

The future directions for research on “(2S,3R)-N-(tert-Butyloxycarbonyl)-3-methyl-5-oxo-pyrrolidinecarboxylic Acid” could include further exploration of its synthesis methods, investigation of its reactivity in different chemical reactions, and evaluation of its potential applications in various fields .

特性

IUPAC Name |

(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-6-5-7(13)12(8(6)9(14)15)10(16)17-11(2,3)4/h6,8H,5H2,1-4H3,(H,14,15)/t6-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWWSEAHCDYLHK-SVRRBLITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C1C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)N([C@@H]1C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Indeno[4,5-D]oxazole](/img/structure/B590477.png)

![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)